molecular formula C32H28O10 B1247406 rivulobirin A

rivulobirin A

Cat. No.: B1247406
M. Wt: 572.6 g/mol
InChI Key: AVODUFXCUYKMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rivulobirin A is a natural product found in Pleurospermum rivulorum, Heracleum candicans, and Heracleum rapula with data available.

Scientific Research Applications

Discovery and Structural Analysis

Rivulobirin A, a bicoumarin compound, was first isolated from the underground part of Pleurospermum rivulorum. Its structure and properties were determined through spectral evidence, marking a significant discovery in the field of natural product chemistry (Xiao et al., 1997).

Novel Spirobicoumarins

Further research on Pleurospermum rivulorum led to the discovery of rivulobirins C and D, two novel spirobicoumarins. These compounds are characterized as stereoisomers with different configurations at the C-2 position. This discovery expanded the understanding of coumarin derivatives in natural products (Taniguchi et al., 1998).

Pharmacological Implications

This compound has been studied for its potential pharmacological implications. Notably, it has shown inhibitory effects against P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4), enzymes involved in drug metabolism. This suggests that this compound could have significant implications in drug-drug interactions and the pharmacokinetics of medications (Iwanaga et al., 2010).

Properties

Molecular Formula

C32H28O10

Molecular Weight

572.6 g/mol

IUPAC Name

9-[2-[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C32H28O10/c1-17(2)22(15-38-30-26-20(9-11-36-26)13-18-5-7-24(34)40-28(18)30)42-32(3,4)23(33)16-39-31-27-21(10-12-37-27)14-19-6-8-25(35)41-29(19)31/h5-14,22-23,33H,1,15-16H2,2-4H3

InChI Key

AVODUFXCUYKMAY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)OC(C)(C)C(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)O

Synonyms

rivulobirin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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